molecular formula C18H17N5O3 B6971672 3-methyl-2,4-dioxo-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]-1H-pyrimidine-5-carboxamide

3-methyl-2,4-dioxo-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]-1H-pyrimidine-5-carboxamide

Cat. No.: B6971672
M. Wt: 351.4 g/mol
InChI Key: MVFHNBQAVALLMV-DZGCQCFKSA-N
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Description

3-methyl-2,4-dioxo-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]-1H-pyrimidine-5-carboxamide is an organic compound with a complex molecular structure. This compound exhibits interesting chemical and biological properties, making it a subject of extensive study in various scientific fields.

Properties

IUPAC Name

3-methyl-2,4-dioxo-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-22-17(25)14(9-19-18(22)26)16(24)21-15-7-13(15)11-8-20-23(10-11)12-5-3-2-4-6-12/h2-6,8-10,13,15H,7H2,1H3,(H,19,26)(H,21,24)/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFHNBQAVALLMV-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)C(=O)NC2CC2C3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(=CNC1=O)C(=O)N[C@@H]2C[C@H]2C3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Pyrimidine Formation: : This involves the cyclization of suitable precursors like ethyl cyanoacetate with urea under high temperature.

  • Functional Group Introductions: : Specific reagents introduce the phenylpyrazolyl and cyclopropyl groups through reactions like alkylation or nucleophilic substitution.

Industrial Production Methods

  • Batch Process: : Starting with base pyrimidine compounds, sequential addition of reagents under controlled conditions.

  • Continuous Process: : Employs flow reactors for high-throughput synthesis, optimizing reagent feed rates and reaction times.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Typically involves reagents like potassium permanganate, leading to pyrimidine ring oxidation.

  • Reduction: : Reductive amination processes use hydrogen in the presence of catalysts.

  • Substitution: : Halogenation and nitration reactions on the aromatic ring, using reagents like halogens and nitric acid.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate under acidic conditions.

  • Reduction: : Hydrogen gas with palladium catalysts.

  • Substitution: : Halogens in the presence of iron (III) chloride for electrophilic aromatic substitution.

Major Products Formed

  • Oxidation: : Oxidized pyrimidine derivatives.

  • Reduction: : Reduced amine forms.

  • Substitution: : Halo and nitro derivatives.

Scientific Research Applications

In Chemistry: : Acts as a versatile intermediate for synthesizing complex organic molecules. In Biology : Studied for its potential interactions with biomolecules like enzymes and nucleic acids. In Medicine : Explored for its anti-cancer, anti-viral, and anti-inflammatory properties. In Industry : Used in developing advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as:

  • Enzymes: : Inhibits specific enzymes involved in disease pathways.

  • Receptors: : Binds to receptor sites, altering signal transduction.

  • DNA/RNA: : Intercalates with nucleic acids, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide: .

  • N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]-1H-pyrimidine-5-carboxamide: .

Uniqueness: : 3-methyl-2,4-dioxo-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]-1H-pyrimidine-5-carboxamide stands out due to its specific structural configuration, particularly the presence of both methyl and dioxo groups on the pyrimidine ring, alongside the cyclopropyl and phenylpyrazolyl substituents. This unique arrangement confers distinct chemical and biological properties, differentiating it from similar compounds.

And there you have it, a detailed dive into the world of this compound!

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